

In-Depth Technical Guide: 3-Methoxy-2-nitropyridine

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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613

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CAS Number: 20265-37-6

This technical guide provides a comprehensive overview of **3-Methoxy-2-nitropyridine**, a key chemical intermediate for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

3-Methoxy-2-nitropyridine is a yellow crystalline solid at room temperature.[1] It is characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, which imparts a unique reactivity profile.[1]

Physical and Chemical Properties

The key physicochemical properties of **3-Methoxy-2-nitropyridine** are summarized in the table below. The melting point of 73-76 °C is the most frequently cited value.[2]

Property	Value	Reference(s)
CAS Number	20265-37-6	[1] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [3]
Molecular Weight	154.12 g/mol	[2]
Appearance	Yellow crystalline powder/solid	[1]
Melting Point	73 - 76 °C	[2]
Boiling Point	~273 - 274 °C	
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone.	[1]

Spectroscopic Data Interpretation

While a publicly available, fully assigned spectrum is not readily accessible, the expected spectroscopic characteristics can be predicted based on its structure.

- ¹H NMR: The spectrum would show three signals in the aromatic region corresponding to the pyridine ring protons and a singlet around 3.9-4.1 ppm for the methoxy group protons.
- ¹³C NMR: The spectrum would display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methoxy carbon, typically in the 55-60 ppm range.
- Infrared (IR) Spectroscopy: Key absorption bands would include asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, C-O stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, and C=N/C=C stretching vibrations from the pyridine ring around 1600-1400 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 154.12.

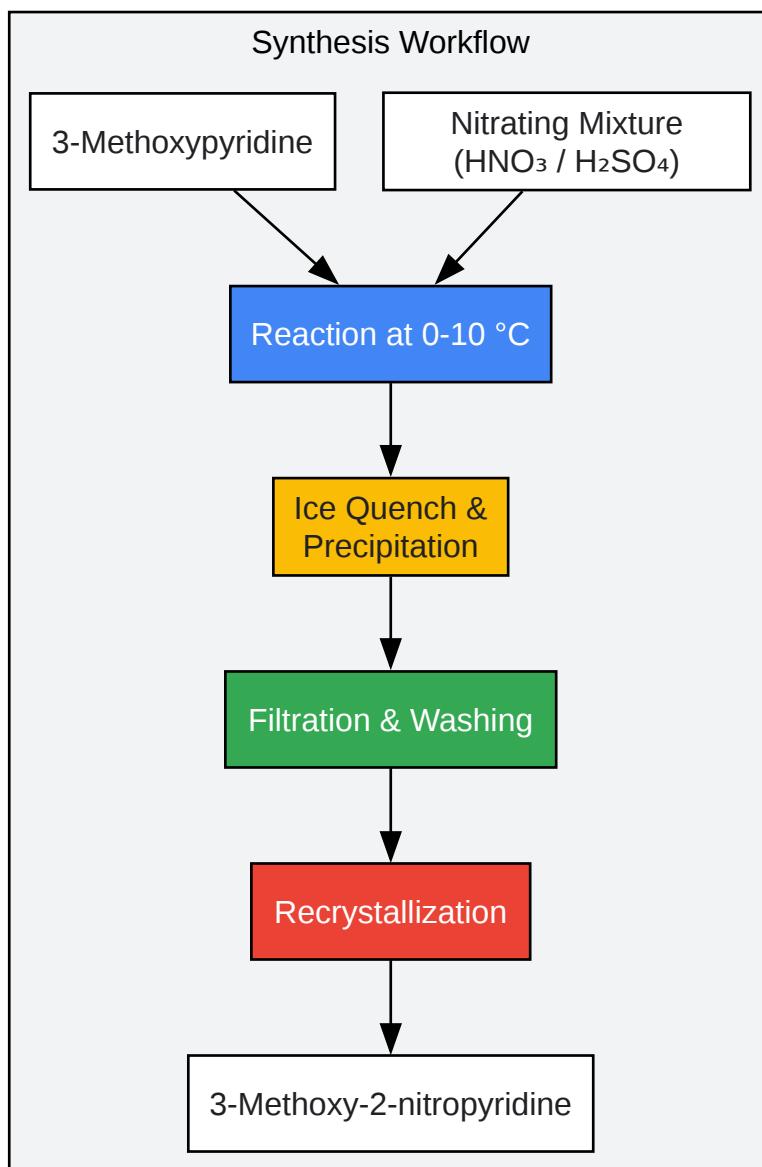
Synthesis and Reactivity

3-Methoxy-2-nitropyridine is a synthetic compound not known to occur naturally.[\[1\]](#) Its synthesis and subsequent reactions are crucial for creating more complex molecules.

Synthesis of 3-Methoxy-2-nitropyridine

The most common method for synthesizing **3-Methoxy-2-nitropyridine** is through the electrophilic nitration of 3-methoxypyridine.[\[1\]](#)

- Materials: 3-Methoxypyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%).
- Procedure:
 - A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0 °C in an ice-salt bath.
 - 3-Methoxypyridine is added dropwise to the cooled nitrating mixture, ensuring the temperature is maintained between 0 °C and 10 °C to prevent over-nitration and decomposition.[\[1\]](#)
 - After the addition is complete, the reaction mixture is stirred at this temperature for 1-2 hours.
 - The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
 - The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
 - Purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.[\[1\]](#)



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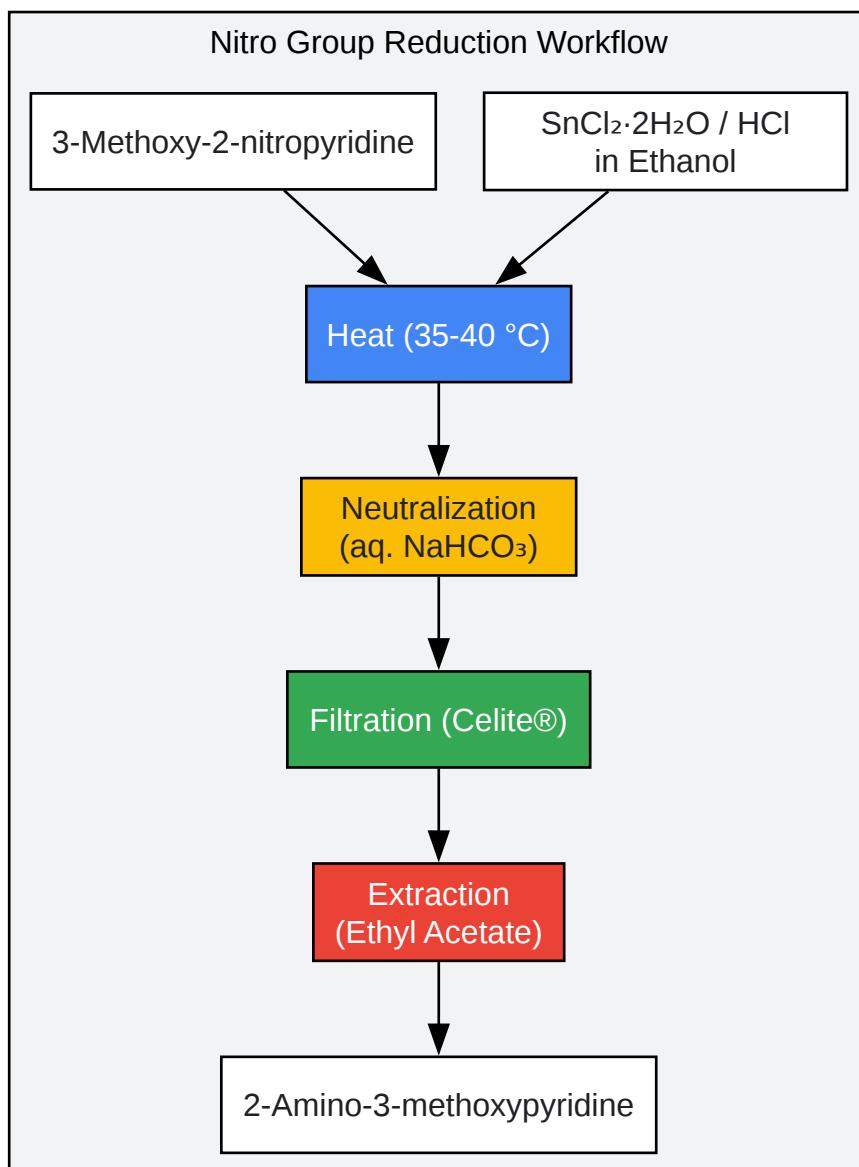
Synthesis of **3-Methoxy-2-nitropyridine**.

Key Reactions: Reduction of the Nitro Group

A primary use of **3-Methoxy-2-nitropyridine** in synthesis is the reduction of its nitro group to form 2-amino-3-methoxypyridine.[4] This amine is a versatile intermediate for constructing more complex heterocyclic systems.

This method is effective for the chemoselective reduction of the nitro group.[4][5]

- Materials: **3-Methoxy-2-nitropyridine**, Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), concentrated hydrochloric acid, ethanol, saturated aqueous sodium bicarbonate (NaHCO_3), ethyl acetate.
- Procedure:
 - Dissolve **3-Methoxy-2-nitropyridine** in ethanol in a round-bottom flask.
 - Add the solution to a flask containing concentrated hydrochloric acid, and cool the mixture to 15 °C.[5]
 - Slowly add Tin(II) chloride dihydrate to the solution.[5]
 - Heat the reaction mixture to 35-40 °C and stir for 5-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[5]
 - Once the starting material is consumed, cool the reaction to room temperature and carefully neutralize by slowly adding saturated aqueous NaHCO_3 until gas evolution ceases and the pH is approximately 8.[4]
 - The resulting suspension containing tin salts is filtered through a pad of diatomaceous earth (Celite®), and the filter cake is washed thoroughly with ethyl acetate.[4]
 - The filtrate is transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-amino-3-methoxypyridine.



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Reduction of **3-Methoxy-2-nitropyridine**.

Applications in Drug Discovery and Development

3-Methoxy-2-nitropyridine is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds with potential therapeutic applications.^[1] Its derivatives are particularly prominent in the development of kinase inhibitors for oncology.^[1]

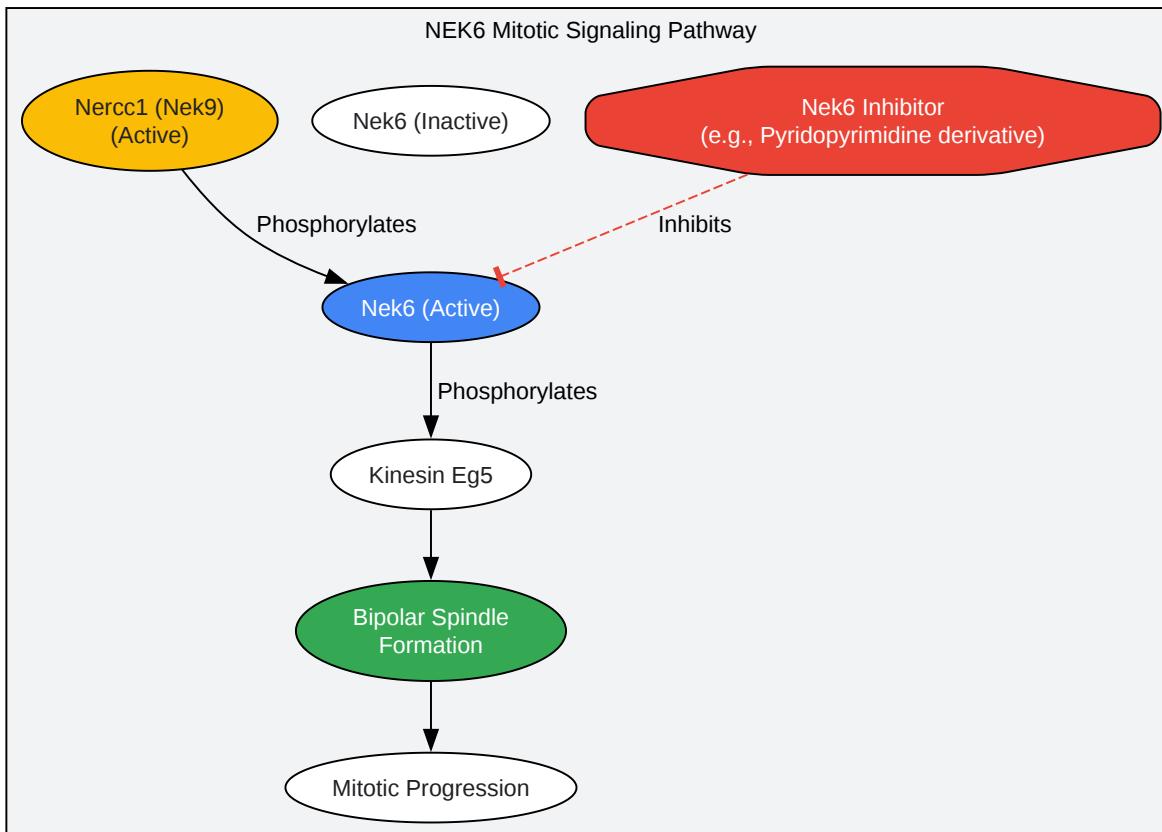
Intermediate for Kinase Inhibitors

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. **3-Methoxy-2-nitropyridine** serves as a precursor to scaffolds like pyrido[2,3-d]pyrimidines, which are known to inhibit various protein kinases.[\[6\]](#)[\[7\]](#)

One such target is the serine/threonine kinase Nek6 (NIMA-related kinase 6), which is involved in mitotic progression and is overexpressed in several cancers.[\[6\]](#)[\[8\]](#)[\[9\]](#) Inhibitors of Nek6 are being investigated as potential anti-cancer agents.[\[6\]](#) The 2-amino-3-methoxypyridine core, derived from **3-Methoxy-2-nitropyridine**, is a key component in the synthesis of these inhibitors.

Illustrative Signaling Pathway: NEK6 in Mitosis

NEK6 plays a crucial role in the G2/M phase of the cell cycle, ensuring proper spindle formation and chromosome segregation.[\[9\]](#) It is part of a signaling cascade where it is activated by Nercc1 (also known as Nek9).[\[10\]](#) Once activated, Nek6 phosphorylates downstream targets, such as the kinesin Eg5, which is essential for establishing a bipolar spindle.[\[8\]](#)[\[10\]](#) Inhibition of Nek6 disrupts this process, leading to mitotic arrest and apoptosis in cancer cells.[\[8\]](#)



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Role of NEK6 in mitosis and its inhibition.

Biological Activity of Derivatives

While **3-Methoxy-2-nitropyridine** itself is not biologically active, its derivatives have shown significant potency. For instance, various pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of tyrosine kinases like Bcr-Abl, with IC_{50} values in the low nanomolar range.^{[7][11]} A specific pyrido[2,3-d]pyrimidine-based Nek6 inhibitor (compound 21 in a referenced study) demonstrated an IC_{50} of 2.6 μ M.^[6]

Derivative Class	Target Kinase	Reported IC ₅₀	Reference(s)
Pyrido[2,3-d]pyrimidine	Bcr-Abl	2.5 nM - 170 nM	[7][11]
Pyrido[2,3-d]pyrimidine	CDK6	115.38 nM	[7]
Pyrido[2,3-d]pyrimidine	NEK6	2.6 μM	[6]

Safety and Handling

3-Methoxy-2-nitropyridine is classified as an irritant. Appropriate safety precautions must be observed during its handling and storage.

- Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

- Precautionary Measures:

- Use only in a well-ventilated area and avoid breathing dust.[3]
- Wear protective gloves, protective clothing, and eye/face protection.[3]
- In case of contact with skin, wash with plenty of water. If irritation occurs, seek medical advice.[3]
- In case of contact with eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[3]

- Storage:

- Store in a well-ventilated place. Keep the container tightly closed.[3]

- Store at ambient temperatures.[\[1\]](#)

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